molecular formula C5H10S B3048515 2-Butanethione, 3-methyl- CAS No. 17197-53-4

2-Butanethione, 3-methyl-

Cat. No. B3048515
CAS RN: 17197-53-4
M. Wt: 102.2 g/mol
InChI Key: DEZOGQOLYFTMTB-UHFFFAOYSA-N
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Description

“2-Butanethione, 3-methyl-” is also known as “3-Methyl-2-butanethiol”. It has a molecular formula of C5H12S and an average mass of 104.214 Da . It is used as a flavoring agent and is known to have a sulfurous type odor and flavor .


Molecular Structure Analysis

The molecular structure of “2-Butanethione, 3-methyl-” consists of a five-carbon chain with a sulfur atom attached. The IUPAC Standard InChI is InChI=1S/C5H12S/c1-4(2)5(3)6/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

“2-Butanethione, 3-methyl-” has a molecular weight of 104.214. It is a flammable liquid and vapor. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation if inhaled .

Scientific Research Applications

Flavor Chemistry and Perception

One study focused on understanding the in-mouth release of odorants, specifically volatile thiols, during food consumption. The research explored how certain thiols, including derivatives similar to 2-butanethione, 3-methyl-, change composition when exhaled through the nostrils after swallowing, potentially affecting flavor perception. This study highlights the complexity of flavor perception and the role of chemical reactions in modifying odorant compounds in the food matrix (Itobe, Kumazawa, & Nishimura, 2009).

Synthetic Chemistry

Another research area involves the synthesis of various organic compounds, where derivatives of 2-butanethione, 3-methyl-, serve as intermediates. For instance, a study presented a new method for synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from readily available aryl methyl ketones. This process demonstrates the versatility of thio-substituted compounds in organic synthesis and their potential applications in developing pharmaceuticals, agrochemicals, and other specialty chemicals (Yin et al., 2008).

Biofuel Production

The compound and its related chemicals have also been studied in the context of biofuel production. For example, 2,3-butanediol, a closely related compound, can be bioconverted from natural resources and is a precursor for methyl ethyl ketone, a component used as a liquid fuel additive. This research underlines the potential of bio-based chemicals in sustainable energy solutions and the importance of microbial fermentation processes in producing valuable chemical feedstocks (Syu, 2001).

Material Science

In material science, butanethiol derivatives have been used to modify vegetable oils through a thiol-ene reaction, producing sulfide-modified vegetable oils with potential industrial applications. This study exemplifies the application of thiol chemistry in developing new materials and modifying natural products for enhanced properties (Bantchev et al., 2009).

Safety and Hazards

“2-Butanethione, 3-methyl-” is a highly flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation. It is also harmful if inhaled and may cause respiratory irritation. Safety measures include keeping away from heat, sparks, open flames, and hot surfaces, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

3-methylbutane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-4(2)5(3)6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZOGQOLYFTMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461132
Record name 2-Butanethione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butanethione, 3-methyl-

CAS RN

17197-53-4
Record name 2-Butanethione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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